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2,4-Bis(4-hydroxybenzyl)phenol

HSF1 inhibitor HSP70 HSP27

2,4-Bis(4-hydroxybenzyl)phenol is a triphenolic natural product, first isolated from the rhizomes of the orchids Gastrodia elata and Galeola faberi. With a molecular formula of C20H18O3 and a reported melting point of 142-145 °C, it is a key research compound in oncology and stress biology.

Molecular Formula C20H18O3
Molecular Weight 306.4 g/mol
CAS No. 34826-64-7
Cat. No. B1202166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(4-hydroxybenzyl)phenol
CAS34826-64-7
Synonyms2,4-bis(4-hydroxybenzyl)phenol
Bis(HOBz)phenol
Molecular FormulaC20H18O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CC(=C(C=C2)O)CC3=CC=C(C=C3)O)O
InChIInChI=1S/C20H18O3/c21-18-6-1-14(2-7-18)11-16-5-10-20(23)17(13-16)12-15-3-8-19(22)9-4-15/h1-10,13,21-23H,11-12H2
InChIKeyYQOVRUAPWCGSLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Overview of 2,4-Bis(4-hydroxybenzyl)phenol (CAS 34826-64-7)


2,4-Bis(4-hydroxybenzyl)phenol is a triphenolic natural product, first isolated from the rhizomes of the orchids Gastrodia elata and Galeola faberi [1]. With a molecular formula of C20H18O3 and a reported melting point of 142-145 °C, it is a key research compound in oncology and stress biology [2]. It has a very specific target profile, primarily functioning as an inhibitor of Heat Shock Factor 1 (HSF1), a transcription factor that is a central regulator of cellular stress responses and is frequently overexpressed in a wide range of cancers [3]. This distinct mechanism is not shared by its close structural analogs from the same botanical source, creating a critical junction for scientific selection.

The Critical Risk of Substituting 2,4-Bis(4-hydroxybenzyl)phenol with Generic Analogs


Generic substitution fails for 2,4-Bis(4-hydroxybenzyl)phenol because its specific biological activity is exquisitely dependent on its unique 2,4-bis(4-hydroxybenzyl) substitution pattern on the central phenol ring. Research shows that its closest structural relative isolated from the same plant, 4,4'-dihydroxy-diphenyl methane, does not function as an HSF1 inhibitor, despite having very similar phenolic substructures [1]. Therefore, substituting with a simple phenolic antioxidant like gastrodin or 4-hydroxybenzyl alcohol, even if sourced from the same organism, will completely lose the core differentiating mechanism of HSF1 inhibition and the consequent cancer cell chemosensitization effects [2]. This signifies a binary, on/off difference in target engagement, not just a potency shift, making generic replacement a high-risk decision for researchers aiming to modulate the HSF1 pathway.

Quantitative Differentiation Evidence for Selecting 2,4-Bis(4-hydroxybenzyl)phenol


Unique HSF1 Inhibition vs. Inactive Close Structural Analog

The target compound is identified as an active HSF1 inhibitor, while its closest structural congener 4,4'-dihydroxy-diphenyl methane is inactive in this assay. The target compound effectively decreases the protein levels of HSF1's downstream targets HSP27 and HSP70 in a cellular context [1]. In contrast, 4,4'-dihydroxy-diphenyl methane, isolated from the same Galeola faberi rhizome, has no reported HSF1 inhibitory activity or effect on HSP expression, representing a fundamental mechanistic difference driven by the additional 4-hydroxybenzyl group on the central phenol ring [2].

HSF1 inhibitor HSP70 HSP27 cancer natural product

Proven Chemosensitization Synergy with Multiple Standard-of-Care Modalities

A key procurer-relevant differentiation is the compound's unique ability to potentiate the effects of three distinct, first-line anticancer modalities: paclitaxel (chemotherapy), cisplatin (DNA-damaging agent), and ionizing radiation [1]. Co-treatment with the target compound enhanced the cancer cell-killing effects of all three. In contrast, other known HSF1 inhibitors like KRIBB11 or fisetin are predominantly characterized for their combinability with HSP90 inhibitors (e.g., geldanamycin) or proteasome inhibitors, and lack published evidence of this broad, three-pronged synergy with standard chemoradiotherapy agents in lung cancer models [2].

chemosensitization paclitaxel cisplatin ionizing radiation drug resistance lung cancer

Defined Physicochemical Identity Enables Reliable Quality Control vs. Undefined Extracts

Unlike crude Gastrodia elata or Galeola faberi extracts, which are complex and variable mixtures, the specific compound presents a definitive melting point of 142-145 °C, as per authoritative CAS records, allowing for straightforward identity verification and purity assessment [1]. This is in stark contrast to a commonly used alternative like gastrodin (a glycosidic phenolic from the same plant), which has a different melting point (~154-155 °C) and water solubility profile (~10 mg/mL) . This discrete physicochemical identity of the target compound ensures batch-to-batch reproducibility in experimental systems.

quality control melting point physicochemical purity authentication

Distinct Mechanism of HSF1 Degradation via S326 Dephosphorylation

The compound induces HSF1 protein degradation through a unique molecular mechanism: dephosphorylation at the S326 residue, which leads to decreased protein stability [1]. This is a differentiated mode of action compared to other HSF1 pathway inhibitors. For instance, KRIBB11 inhibits HSF1 by physically impairing its recruitment of the transcription elongation factor p-TEFb to the HSP70 promoter, not by promoting HSF1's own degradation [2]. Fisetin inhibits HSF1 activity by blocking its binding to the HSP70 promoter [3]. This difference in target engagement (promoting destruction of the transcription factor itself vs. blocking its co-factor recruitment or DNA binding) represents a significant mechanistic distinction, potentially leading to a more sustained suppression of the HSF1 transcriptional program.

HSF1 degradation post-translational modification S326 dephosphorylation protein stability

High-Value Application Scenarios for 2,4-Bis(4-hydroxybenzyl)phenol Based on Differential Evidence


Lung Cancer Chemoradiotherapy Sensitization Research

This is the single most evidence-supported use case. The compound is uniquely pre-validated to potentiate the effects of paclitaxel, cisplatin, and ionizing radiation in NCI-H460 lung cancer cells [1]. A researcher focused on overcoming treatment resistance in non-small cell lung cancer (NSCLC) should prioritize this compound over generic HSF1 inhibitors like KRIBB11, as its synergy profile with these specific standard-of-care agents is experimentally confirmed. Procurement supports a direct, translational bridge between stress biology and clinical oncology.

HSF1 Transcription Factor Mechanism-of-Action Studies

For labs dissecting the life cycle of the HSF1 transcription factor—its expression, post-translational modification, and degradation—this compound is a superior probe. It provides a clear experimental handle by inducing HSF1 degradation through S326 dephosphorylation [1], a mechanism distinct from the co-factor recruitment blockade of KRIBB11 [2] or the DNA-binding inhibition of fisetin [3]. Sourcing this compound is essential for experiments requiring specific depletion of HSF1 protein levels rather than just functional inhibition, enabling cleaner genetic and biochemical follow-up studies.

Authenticated Natural Product Probe for Phenolic Structure-Activity Relationship (SAR) Libraries

When constructing a focused library of Gastrodia elata or Galeola faberi phenolics to explore the structural determinants of HSF1 inhibition, this compound is the critical 'active' anchor point. Its known inactivity of the simpler analog 4,4'-dihydroxy-diphenyl methane provides a built-in negative control [1]. Its defined physicochemical properties (melting point 142-145 °C) offer reliable quality control [2], making it a much more rigorous and reproducible chemical biology tool than ordering uncharacterized plant extracts. This scenario leverages the compound's role as a definitive, positive control in a SAR series.

Overcoming HSP90/Proteasome Inhibitor Drug Resistance

A more specialized application lies in studying the compensatory mechanisms of drug resistance. Treatment with HSP90 or proteasome inhibitors typically triggers a pro-survival HSF1-mediated upregulation of HSPs, a key resistance pathway. The evidence shows that this compound suppresses that HSP upregulation [1]. For a researcher studying resistance to agents like bortezomib or geldanamycin analogs, this compound provides a targeted tool to directly ablate the resistance mechanism at its transcriptional source, a defined tool-compound application distinct from broader-acting HSP90 inhibitors themselves.

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